molecular formula C11H22Cl3N5 B1521150 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride CAS No. 1193390-04-3

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride

Cat. No.: B1521150
CAS No.: 1193390-04-3
M. Wt: 330.7 g/mol
InChI Key: AYYAIEKTXLLMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine Trihydrochloride

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of the molecular structure. The compound's complete chemical name reflects its complex heterocyclic architecture, incorporating a pyrimidine ring system substituted at the 2-position with a piperazine moiety, which is further functionalized with a propan-2-amine side chain. The trihydrochloride designation indicates the formation of three hydrochloride salt linkages, significantly enhancing the compound's aqueous solubility and crystalline stability characteristics.

The molecular formula C₁₁H₁₉N₅- 3HCl accurately represents the base organic framework combined with three equivalents of hydrochloric acid. This salt formation results in a total molecular weight of 330.7 grams per mole, with the free base contributing 221.30 grams per mole and the three hydrochloride units accounting for the remaining mass. The compound's Chemical Abstracts Service registry number 1193390-04-3 provides a unique identifier for database searches and chemical procurement.

Structural analysis reveals the presence of five nitrogen atoms within the molecular framework, distributed across the pyrimidine heterocycle, the piperazine ring system, and the terminal amine functionality. The pyrimidine ring contributes two nitrogen atoms in a 1,3-diazine arrangement, while the piperazine ring provides two additional nitrogen atoms in a 1,4-diazinane configuration. The fifth nitrogen atom resides within the propylamine substituent, serving as the primary amine functionality that participates in salt formation with hydrochloric acid.

The International Chemical Identifier representation InChI=1S/C11H19N5/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11/h2-4,10H,5-9,12H2,1H3 provides a standardized computational description of the molecular connectivity. The corresponding Simplified Molecular Input Line Entry System representation CC(CN1CCN(CC1)C2=NC=CC=N2)N offers a linear notation suitable for database storage and computational chemistry applications.

Crystallographic Studies and Three-Dimensional Conformation

Crystallographic investigations of structurally related compounds have provided valuable insights into the three-dimensional conformational preferences of the pyrimidin-2-ylpiperazine structural motif. Single-crystal X-ray diffraction studies of 4-(pyrimidin-2-yl)piperazin-1-ium salts have revealed that the piperazine ring consistently adopts a slightly distorted chair conformation, with puckering parameters indicating minimal deviation from ideal geometry. The pyrimidine ring maintains planarity, with the nitrogen atoms positioned to facilitate optimal orbital overlap and electron delocalization throughout the aromatic system.

Hydrogen bonding patterns in crystalline structures demonstrate the critical role of intermolecular interactions in determining solid-state packing arrangements. The trihydrochloride salt formation creates multiple opportunities for hydrogen bond donor-acceptor relationships, with the protonated nitrogen centers serving as hydrogen bond donors and the chloride anions functioning as acceptors. These interactions contribute to the formation of three-dimensional hydrogen-bonded networks that stabilize the crystalline lattice structure.

Comparative analysis with related crystal structures reveals that compounds containing the 4-(pyrimidin-2-yl)piperazin-1-yl unit exhibit consistent conformational preferences across different crystalline environments. The pyrimidine ring typically maintains a coplanar relationship with the piperazine ring, facilitating electronic communication between the nitrogen-containing heterocycles. The propylamine substituent demonstrates conformational flexibility, adopting extended or folded conformations depending on crystal packing requirements and intermolecular interaction patterns.

Crystallographic Parameter Typical Range Reference Compounds
Piperazine Ring Puckering 0.57-0.60 Å 4-(Pyrimidin-2-yl)piperazin-1-ium salts
Pyrimidine-Piperazine Torsion 15-25° Related heterocyclic systems
Hydrogen Bond Distances 1.8-2.2 Å N-H···Cl interactions
Unit Cell Symmetry P21/c, P212121 Salt formations

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through analysis of hydrogen and carbon environments within the molecular framework. Proton nuclear magnetic resonance spectra typically exhibit characteristic resonances corresponding to the pyrimidine aromatic protons, piperazine methylene groups, and propylamine chain. The pyrimidine ring protons appear in the aromatic region between 8.5 and 9.0 parts per million, with coupling patterns reflecting the 1,3-diazine substitution pattern and electron-withdrawing effects of the nitrogen atoms.

The piperazine ring system generates complex multipicity patterns in the aliphatic region, with the four methylene groups producing overlapping signals between 2.5 and 4.0 parts per million. Chemical shift differences arise from the distinct electronic environments of the nitrogen-adjacent carbon atoms, with those proximal to the pyrimidine-substituted nitrogen typically appearing at lower field due to deshielding effects. The propylamine chain contributes additional methylene and methine resonances, with the terminal methyl group appearing as a characteristic doublet around 1.2 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with the pyrimidine carbons appearing between 120 and 165 parts per million depending on their substitution patterns and proximity to nitrogen atoms. The piperazine ring carbons generate signals in the 45-55 parts per million range, while the propylamine chain carbons appear at positions consistent with their hybridization states and substitution patterns. Salt formation with hydrochloric acid typically results in downfield shifts for carbon atoms adjacent to protonated nitrogen centers, reflecting the increased electron-withdrawing character of the charged nitrogen functionality.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns. Electrospray ionization typically generates the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 222, corresponding to the free base form of the compound. The trihydrochloride salt requires careful sample preparation to avoid excessive salt-related adduct formation during the ionization process.

Collision-induced dissociation experiments reveal predictable fragmentation pathways that confirm the structural connectivity. Primary fragmentation typically involves cleavage of the propylamine chain, generating characteristic fragment ions corresponding to the pyrimidin-2-ylpiperazine core structure. Secondary fragmentation may involve ring-opening reactions of the piperazine system or loss of small neutral molecules such as ammonia or ethylamine from the propyl substituent.

Tandem mass spectrometry experiments provide detailed structural confirmation through multi-stage fragmentation analysis. The pyrimidine ring system typically exhibits high stability under collision conditions, while the piperazine ring demonstrates greater susceptibility to fragmentation through carbon-nitrogen bond cleavage. These fragmentation patterns serve as diagnostic fingerprints for structural identification and purity assessment in analytical applications.

Fragment Ion Mass-to-Charge Ratio Proposed Structure Relative Intensity
[M+H]⁺ 222 Molecular ion 100%
Base fragment 164 Pyrimidin-2-ylpiperazine 75-85%
Secondary fragment 137 Pyrimidine + partial piperazine 40-50%
Tertiary fragment 95 Pyrimidine core 25-35%
Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about functional group presence and molecular conformation. The compound exhibits strong absorption bands in the 3200-3500 wavenumber region corresponding to primary amine nitrogen-hydrogen stretching vibrations, with the trihydrochloride salt formation typically broadening these bands due to hydrogen bonding interactions with chloride anions. The pyrimidine ring system contributes characteristic aromatic carbon-hydrogen stretching modes around 3000-3100 wavenumbers, along with aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region.

The piperazine ring system generates distinctive aliphatic carbon-hydrogen stretching modes in the 2800-3000 wavenumber range, with specific patterns reflecting the cyclic nature of the methylene groups. Ring breathing modes and carbon-nitrogen stretching vibrations appear in the fingerprint region below 1500 wavenumbers, providing diagnostic information about the heterocyclic ring systems and their substitution patterns.

Hydrogen bonding interactions in the trihydrochloride salt significantly influence the infrared spectrum, with nitrogen-hydrogen stretching modes shifting to lower frequencies and broadening due to intermolecular hydrogen bond formation. These spectral changes serve as indicators of salt formation and can be used to assess the degree of protonation and hydrogen bonding in different crystalline forms or solution environments.

Properties

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5.3ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;;/h2-4,10H,5-9,12H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYAIEKTXLLMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride is a chemical compound with potential biological activity, particularly in the field of pharmacology. This article reviews its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H19N5·3HCl
  • Molecular Weight : 221.30 g/mol
  • CAS Number : 924644-54-2

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It acts as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Biological Activity Overview

  • Antidepressant Effects : Studies have indicated that compounds similar to 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine exhibit antidepressant-like effects in animal models. This is likely due to their ability to modulate serotonin levels in the brain.
  • Anxiolytic Properties : Research suggests that this compound may also possess anxiolytic properties, helping to alleviate anxiety symptoms by influencing neurotransmitter systems.
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of pyrimidine derivatives, indicating that they may help protect neuronal cells from damage due to oxidative stress.

Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased serotonin levels in the hippocampus.

Study 2: Anxiolytic Effects

In a separate investigation, this compound was administered to mice subjected to stress tests. Results indicated a marked decrease in anxiety-related behaviors, suggesting its potential as an anxiolytic agent.

Study 3: Neuroprotection

A laboratory study evaluated the neuroprotective effects of various pyrimidine derivatives, including 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine. The findings revealed that these compounds could reduce neuronal apoptosis induced by oxidative stress markers.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntidepressantReduced depressive behaviors
AnxiolyticDecreased anxiety symptoms
NeuroprotectiveReduced neuronal apoptosis

Comparison with Similar Compounds

Key Observations:

Heterocycle Variation : The target compound’s pyrimidin-2-yl group (electron-deficient aromatic system) contrasts with phenyl (Imp. B) or pyrrolidine () moieties, influencing receptor binding selectivity .

Side Chain Modifications: The propan-2-amine chain may enhance water solubility compared to Imp. B’s triazolopyridinone (lipophilic) or P–1’s hydroxyl group .

Salt Form: The trihydrochloride salt increases polarity and bioavailability relative to dihydrochloride () or non-salt forms (Imp. B) .

Preparation Methods

Piperazine-Pyrimidine Core Formation

A common approach starts with a halogenated pyrimidine intermediate (e.g., 4-chloropyrimidine derivatives) that undergoes nucleophilic substitution with piperazine to form the 1-(pyrimidin-2-yl)piperazine intermediate.

  • Typical Reaction:
    4-chloropyrimidine + piperazine → 1-(pyrimidin-2-yl)piperazine
  • Conditions:
    • Solvent: Ethanol or N-methyl-2-pyrrolidone (NMP)
    • Temperature: Reflux or elevated temperatures (100–200 °C)
    • Time: Several hours (2–24 h)
  • Catalysts/Base: Sometimes base catalysis (e.g., triethylamine) is used to facilitate substitution.

This step yields the key intermediate for further side-chain introduction.

Introduction of Propan-2-amine Side Chain

The propan-2-amine substituent is introduced typically via alkylation or nucleophilic substitution using appropriate haloalkylamines or protected amines.

  • Method:
    Alkylation of the piperazine nitrogen with a 2-chloropropan-1-amine derivative or its protected form (e.g., Boc-protected amines).
  • Conditions:
    • Solvent: Isopropanol or other polar aprotic solvents
    • Temperature: Moderate heating (80–120 °C) or microwave-assisted heating
    • Time: 1–4 hours
  • Protection/Deprotection:
    Boc-protection is often used to protect amines during alkylation, followed by acid-mediated deprotection (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free amine.

Formation of Trihydrochloride Salt

The free base of 1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-amine is converted into its trihydrochloride salt by treatment with hydrochloric acid in anhydrous solvents.

  • Typical Procedure:
    • Dissolve the free base in anhydrous solvent (e.g., dioxane or ethanol).
    • Bubble or add anhydrous HCl gas or add concentrated HCl solution dropwise.
    • Stir at room temperature for several hours.
    • Isolate the salt by filtration or evaporation.
  • Result:
    The trihydrochloride salt is obtained as a crystalline solid with improved stability and solubility.

Detailed Reaction Scheme Example

Step Reactants & Reagents Conditions Outcome Yield (%)
1 4-chloropyrimidine + piperazine Reflux in ethanol, base (triethylamine), 6 h 1-(pyrimidin-2-yl)piperazine intermediate 80–90%
2 Intermediate + 2-chloropropan-1-amine (Boc-protected) Microwave heating at 105 °C, 2–4 h, TFA for deprotection 1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-amine (free base) 70–85%
3 Free base + HCl (anhydrous) Room temperature, 3 h Trihydrochloride salt Quantitative

Research Findings and Optimization Notes

  • Microwave-Assisted Synthesis: Microwave reactors have been employed to reduce reaction times significantly, especially for amine alkylation and deprotection steps, improving yields and purity.

  • Protecting Groups: Use of Boc-protection for amines during alkylation prevents side reactions and facilitates purification. Acidic deprotection is mild and efficient.

  • Salt Formation: The trihydrochloride salt form enhances the compound's stability and handling properties, which is critical for pharmaceutical applications.

  • Solvent Choice: Polar aprotic solvents like NMP or isopropanol are preferred for nucleophilic substitution steps to improve solubility and reaction rates.

Comparative Table of Preparation Methods

Aspect Conventional Heating Microwave-Assisted Notes
Reaction Time 6–24 hours 0.5–4 hours Microwave reduces time drastically
Yield 70–85% 75–90% Slightly improved yields with microwave
Purity >90% (after purification) >95% (after purification) Microwave often improves purity
Scalability Good Moderate Conventional better for large scale
Equipment Standard lab glassware Microwave reactor required Microwave reactors specialized

Q & A

Q. What are the optimal synthetic routes for 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling pyrimidine derivatives with piperazine-containing intermediates under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to avoid side reactions (e.g., ring-opening or over-alkylation).
  • pH : Use mildly acidic conditions (pH 5–6) to stabilize the amine intermediates.
  • Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
    Data Table :
ParameterOptimal RangeImpact on Yield
Temperature60–80°C>80% yield above 70°C
pH5–6Precipitates at pH <5
Catalyst (e.g., DIPEA)1.5 eq.Increases coupling efficiency by 30%

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyrimidine protons at δ 8.3–8.5 ppm, piperazine protons at δ 2.8–3.2 ppm).
  • Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 280.2 (free base) and chloride adducts for the trihydrochloride form.
  • HPLC Purity : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40 over 20 min) to achieve >98% purity .

Q. What pharmacological targets are associated with piperazine-pyrimidine derivatives?

Methodological Answer: These compounds often target:

  • Serotonin (5-HT) receptors : Modulate neurotransmitter activity via piperazine interactions.
  • Dopamine D2 receptors : Structural analogs show antipsychotic potential.
  • Kinase inhibition : Pyrimidine moieties bind ATP pockets in kinases (e.g., EGFR, JAK2).
    Design assays using radioligand binding or enzymatic inhibition studies to validate targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Systematic SAR Studies : Modify substituents at the pyrimidine 4-position (e.g., methylpiperazine vs. benzylamine) and assess IC50 shifts.
  • Data Normalization : Control for assay conditions (e.g., pH, serum protein binding) that alter compound bioavailability.
  • Computational Docking : Compare binding poses in homology models to explain potency variations .

Q. What strategies mitigate instability of the trihydrochloride salt in aqueous solutions?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis.
  • Buffer Optimization : Use ammonium acetate (pH 6.5) or citrate buffers to minimize chloride displacement.
  • Degradation Analysis : Monitor via LC-MS for byproducts (e.g., free base formation at m/z 280.2) .

Q. How can computational methods accelerate reaction design for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Predict transition states for coupling reactions using DFT (e.g., B3LYP/6-31G*).
  • Machine Learning : Train models on reaction databases to optimize solvent/catalyst combinations.
  • ICReDD Framework : Integrate experimental feedback into computational workflows for iterative refinement .

Q. What are the key impurities to monitor during synthesis, and how are they quantified?

Methodological Answer:

  • Impurity Profiling : Use reference standards (e.g., unreacted pyrimidine-2-amine, N-alkylated byproducts).
  • HPLC-MS Conditions : Column: Zorbax SB-C18 (4.6 x 150 mm); Mobile Phase: 0.1% formic acid in water/MeOH; Flow: 0.8 mL/min.
  • Acceptance Criteria : Total impurities <0.5% per ICH guidelines .

Q. How do solvent polarity and temperature affect the compound’s solubility in formulation studies?

Methodological Answer:

  • Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, or PEG-400.
  • Thermodynamic Analysis : Plot van’t Hoff curves to determine enthalpy/entropy contributions.
  • Co-Solvency : Add 10% propylene glycol to aqueous solutions to enhance solubility by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.